3-Mercapto-N-nonilpropionamida

Descripción general

Descripción

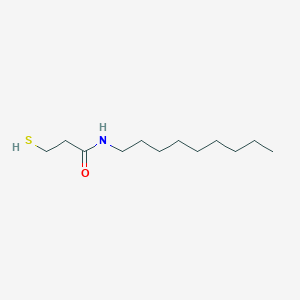

3-Mercapto-N-nonylpropionamide is a useful research compound. Its molecular formula is C12H25NOS and its molecular weight is 231.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Mercapto-N-nonylpropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercapto-N-nonylpropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formación de Monocapas Autoensambladas (SAM)

3-Mercapto-N-nonilpropionamida es un alcanotiol que contiene amina que forma una monocapa autoensamblada (SAM) en una variedad de superficies . Los grupos amida incorporados en el esqueleto alquiltiolado proporcionan monocapas robustas, estables y químicamente inertes .

Análisis de la Estructura de la Superficie

El compuesto se ha utilizado en el estudio de la estructura de la superficie, las condiciones de unión y la estabilidad térmica de las SAM en Au (111) formadas por N - (2-mercaptoetil)heptanamida (MEHA) que contiene un grupo amida en una cadena alquílica interna .

Estudio del Comportamiento Electroquímico

This compound se ha utilizado para comprender los efectos de un grupo amida interno como función del tiempo de depósito en el comportamiento electroquímico de las SAM .

Análisis de Estabilidad Térmica

El compuesto se ha utilizado en el análisis de la estabilidad térmica de las SAM. El estudio mostró que las transiciones estructurales de las SAM de MEHA en Au (111) ocurrieron desde la fase líquida hasta la formación de una fase β estrechamente empaquetada y bien ordenada a través de una fase α débilmente empaquetada como fase intermedia, dependiendo del tiempo de deposición .

Fabricación de Dispositivos a Escala Molecular

This compound se puede recubrir en superficies de oro para la fabricación de dispositivos a escala molecular .

Estudio de Adsorción

El compuesto se ha utilizado en el estudio de la adsorción de azufre quimisorbido y la reordenación estructural de los esqueletos moleculares para maximizar las interacciones laterales resultantes de un período de deposición más largo .

Propiedades

IUPAC Name |

N-nonyl-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXZOZYQYDWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693508 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228716-16-3 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Mercapto-N-nonylpropionamide interact with gold surfaces and what are the downstream effects of this interaction?

A1: 3-Mercapto-N-nonylpropionamide forms self-assembled monolayers (SAMs) on gold surfaces, primarily through the strong interaction between the sulfur atom of the thiol group and the gold atoms. [, ] This interaction leads to the formation of a well-ordered monolayer with the alkyl chains oriented away from the surface. The presence of the amide group within the alkyl chain introduces an additional level of organization due to the formation of hydrogen bonds between neighboring molecules. [, , ] These hydrogen bonds contribute to the stability of the SAM and influence its structure.

Q2: How do hydrogen bonds influence the structure of 3-Mercapto-N-nonylpropionamide SAMs?

A2: Hydrogen bonding between the amide groups of adjacent molecules plays a crucial role in the structural organization of 3-Mercapto-N-nonylpropionamide SAMs. [, ] These interactions lead to the formation of linear hydrogen-bond networks that extend across the monolayer, influencing both the packing density and the orientation of the molecules. [] Studies have shown that these networks can even cross the boundaries between domains with different rotational orientations. []

Q3: Can the structure of 3-Mercapto-N-nonylpropionamide SAMs be manipulated?

A3: Yes, the structure of 3-Mercapto-N-nonylpropionamide SAMs can be manipulated by electrochemical processing. [] Applying a specific electrochemical potential can induce a phase transition within the monolayer, transforming a close-packed structure into a striped phase. [] This transition is attributed to the disruption of the hydrogen-bonding network between amide groups during the electrochemical desorption process. []

Q4: Does 3-Mercapto-N-nonylpropionamide exhibit phase separation when co-assembled with other alkanethiols?

A4: Yes, 3-Mercapto-N-nonylpropionamide displays phase separation when co-assembled with other alkanethiols, even those with similar chain lengths. [] This behavior contrasts with mixtures of n-alkanethiols, which typically do not exhibit phase separation. [] The presence of the hydrogen-bonding amide group within 3-Mercapto-N-nonylpropionamide is believed to drive this phase separation, leading to the formation of single-component domains on the nanometer scale. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1503010.png)

![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)

![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)